Product packaging for 7-Ethyl-1-benzofuran-2-carbaldehyde(Cat. No.:CAS No. 179728-76-8)

7-Ethyl-1-benzofuran-2-carbaldehyde

Cat. No.: B2825315
CAS No.: 179728-76-8
M. Wt: 174.199
InChI Key: XNGFDRRQNKFTFH-UHFFFAOYSA-N
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Description

Contextual Significance of Benzofuran (B130515) Frameworks in Contemporary Chemical Research

The benzofuran scaffold, a fusion of a benzene (B151609) and a furan (B31954) ring, is a privileged structure in the fields of medicinal chemistry and materials science. nih.govnih.gov These frameworks are integral components of numerous natural products and synthetic compounds that exhibit a wide array of biological activities. nih.govmdpi.com The inherent versatility of the benzofuran nucleus allows for substitutions at various positions, leading to a diverse chemical space with a broad spectrum of therapeutic properties, including antimicrobial, anticancer, anti-inflammatory, and antiviral activities. nih.govnih.govnih.gov

In medicinal chemistry, benzofuran derivatives are the subject of intensive research due to their potential to act as scaffolds for the development of new therapeutic agents. nih.gov For instance, some derivatives have shown promise as potent anticancer agents, with their mechanism of action often linked to the specific substitution patterns on the benzofuran ring. nih.govrsc.org The introduction of different functional groups can significantly influence the compound's biological activity. nih.gov

Beyond pharmaceuticals, benzofuran-based compounds are also being investigated for their applications in materials science. Their unique electronic and photophysical properties make them suitable candidates for use in organic light-emitting diodes (OLEDs) and other electronic devices. The development of efficient synthetic methodologies for benzofuran derivatives remains a key focus for chemists, with a variety of catalytic and non-catalytic methods being explored to construct this important heterocyclic system. nih.gov

Position of 7-Ethyl-1-benzofuran-2-carbaldehyde within the Benzofuran Chemical Space

This compound is a distinct entity within the vast family of benzofuran derivatives. Its structure is characterized by an ethyl group at the 7-position and a carbaldehyde (aldehyde) group at the 2-position of the benzofuran nucleus. This specific substitution pattern defines its chemical properties and potential reactivity.

The aldehyde group at the 2-position is a particularly significant feature. Aldehydes are versatile functional groups that can participate in a wide range of chemical transformations, making this compound a potentially valuable intermediate for the synthesis of more complex molecules. For example, the Vilsmeier-Haack reaction is a common method for introducing a formyl group onto a benzofuran ring. researchgate.net The reactivity of the aldehyde allows for the construction of various other functional groups and the extension of the molecular framework.

The ethyl group at the 7-position influences the molecule's lipophilicity and steric properties, which can in turn affect its biological activity and physical characteristics. While specific synthetic routes for this compound are not extensively detailed in publicly available research, general methods for the synthesis of substituted benzofurans, such as the intramolecular cyclization of appropriately substituted phenols, can be inferred as plausible pathways. nih.govjocpr.com

Below is a data table summarizing the basic properties of this compound.

PropertyValue
IUPAC Name This compound
Molecular Formula C₁₁H₁₀O₂
Molecular Weight 174.2 g/mol
CAS Number 179728-76-8
Physical Form Powder

Data sourced from commercial supplier information. sigmaaldrich.com

Research Imperatives and Prospective Directions for this compound Investigations

The current body of scientific literature indicates that this compound is a compound with recognized existence, as evidenced by its availability from chemical suppliers, but it remains largely unexplored in terms of its specific chemical and biological properties. This presents a clear imperative for future research to elucidate the potential of this particular molecule.

Prospective research directions for this compound should focus on several key areas:

Synthetic Methodology: The development and optimization of a specific and efficient synthetic route to this compound would be a crucial first step. This would enable further investigation by making the compound more readily accessible to the research community.

Chemical Reactivity: A thorough investigation of the reactivity of the aldehyde and ethyl groups, as well as the benzofuran ring system itself, would provide valuable insights into its potential as a building block for more complex molecules. This could involve exploring its participation in various condensation, oxidation, and reduction reactions.

Biological Screening: Given the broad spectrum of biological activities exhibited by other benzofuran derivatives, a comprehensive screening of this compound for various therapeutic properties is warranted. This could include assays for anticancer, antimicrobial, antifungal, and anti-inflammatory activities. Structure-activity relationship (SAR) studies, potentially involving the synthesis of related analogs, could help to identify key structural features responsible for any observed biological effects.

Materials Science Applications: The photophysical properties of this compound should be investigated to determine its potential for use in materials science, such as in the development of novel organic electronic materials.

The exploration of this specific compound could lead to the discovery of new chemical entities with valuable applications, contributing to the broader understanding and utilization of the benzofuran scaffold.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C11H10O2 B2825315 7-Ethyl-1-benzofuran-2-carbaldehyde CAS No. 179728-76-8

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

7-ethyl-1-benzofuran-2-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O2/c1-2-8-4-3-5-9-6-10(7-12)13-11(8)9/h3-7H,2H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNGFDRRQNKFTFH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=CC2=C1OC(=C2)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

174.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Advanced Synthetic Methodologies for 7 Ethyl 1 Benzofuran 2 Carbaldehyde and Congeners

Catalytic Strategies in Benzofuran (B130515) Core Assembly

Modern synthetic chemistry has seen a surge in the development of catalytic methods for constructing heterocyclic compounds like benzofurans. These strategies offer advantages in terms of efficiency, atom economy, and the ability to introduce diverse functionalities. rsc.org Both transition metals and acid catalysts have proven to be powerful tools in the synthesis of the benzofuran nucleus. nih.gov

Transition Metal-Mediated Cyclizations

Transition metal catalysis provides a versatile platform for the synthesis of benzofurans through various mechanistic pathways, including C-H activation, cross-coupling, and cycloaddition reactions. droit.coop Metals such as palladium, copper, rhodium, and iron have been extensively utilized to facilitate the formation of the benzofuran ring system from readily available starting materials.

Palladium catalysis stands out as a robust and widely employed method for benzofuran synthesis. rsc.org Palladium-catalyzed C-H activation and functionalization strategies have gained significant attention as they allow for the direct formation of C-C and C-O bonds, minimizing the need for pre-functionalized substrates. rsc.orgrsc.org These reactions often proceed with high regioselectivity and functional group tolerance. nih.gov

One common approach involves the reaction of phenols with alkynes. For instance, the palladium-catalyzed oxidative annulation between phenols and alkenylcarboxylic acids can produce a variety of 2,3-disubstituted benzofurans. nih.gov The regioselectivity of these reactions can be controlled by the substitution pattern of the phenol (B47542) precursor. nih.gov Another powerful strategy is the palladium-catalyzed reaction of 2-hydroxystyrenes with iodobenzenes via a C-H activation/oxidation tandem reaction to afford benzofurans. rsc.org

Cross-coupling reactions, such as the Sonogashira coupling of 2-halophenols with terminal alkynes followed by cyclization, are also a cornerstone of palladium-catalyzed benzofuran synthesis. acs.org Willis and co-workers reported a general process for the preparation of benzofurans by the metal-catalyzed cyclization of 1-(2-haloaryl)ketones. acs.org Furthermore, palladium-catalyzed intramolecular nucleophilic substitution of benzofuran-2-ylmethyl acetates with various nucleophiles provides access to 2-substituted benzofurans. unicatt.itnih.gov

Table 1: Examples of Palladium-Catalyzed Benzofuran Synthesis
Starting MaterialsCatalyst/ReagentsProduct TypeReference
Phenols and Alkenylcarboxylic AcidsPd(OAc)₂, Cu(OAc)₂·H₂O, O₂2,3-Disubstituted Benzofurans nih.gov
2-Hydroxystyrenes and IodobenzenesPalladium CatalystSubstituted Benzofurans rsc.org
2-Halophenols and Alkynes[Pd(η³-C₃H₅)Cl]₂, Tetraphosphine Ligand2-Substituted Benzofurans acs.org
Benzofuran-2-ylmethyl Acetates and NucleophilesPd₂(dba)₃/dppf or [Pd(η³-C₃H₅)Cl]₂/XPhos2-Substituted Benzofurans unicatt.itnih.gov
1-(2-Haloaryl)ketonesPalladium CatalystSubstituted Benzofurans acs.org
Phenols and Aryl IodidesPd(OAc)₂, Ag₂ODihydrobenzofurans acs.org
o-Iodophenol and Acetylenic SubstratesPalladium-Copper Catalysis2-Substituted Benzofurans researchgate.net

Copper catalysis offers a cost-effective and environmentally benign alternative for the synthesis of benzofurans. mdpi.com Copper-catalyzed reactions often proceed under mild conditions and exhibit broad substrate scope.

A notable example is the copper-catalyzed [4+1] cycloaddition reaction between ortho-quinone methides and terminal alkynes, which provides a rapid route to 2,3-disubstituted benzofurans. acs.org This method is compatible with both stable and in situ generated ortho-quinone methides. acs.org Another approach involves the copper-catalyzed aerobic oxidative cyclization of phenols and alkynes in a one-pot procedure, yielding polysubstituted benzofurans with good regioselectivity. researchgate.netrsc.org

Copper catalysts are also effective in coupling reactions. A ligand-free CuBr-catalyzed coupling/cyclization of terminal alkynes with N-tosylhydrazones derived from o-hydroxybenzaldehydes enables the synthesis of benzofurans. organic-chemistry.org Furthermore, copper-catalyzed cycloaddition reactions are utilized in the synthesis of benzofuran-based 1,2,3-triazoles. mdpi.com

Table 2: Examples of Copper-Catalyzed Benzofuran Synthesis
Starting MaterialsCatalyst/ReagentsProduct TypeReference
o-Quinone Methides and Terminal AlkynesCu(I) Catalyst2,3-Disubstituted Benzofurans acs.org
Phenols and AlkynesCopper Catalyst, O₂Polysubstituted Benzofurans researchgate.netrsc.org
Terminal Alkynes and N-TosylhydrazonesCuBrSubstituted Benzofurans organic-chemistry.org
Indole-3-acrylate and p-BenzoquinoneCu(OTf)₂Indole-tethered Benzofurans rsc.org
Phenols and Unactivated Internal AlkynesCopper-mediatedSubstituted Benzofurans researchgate.net

Rhodium catalysis has emerged as a powerful tool for the synthesis of complex benzofuran structures, often through C-H activation and annulation reactions. nih.gov These methods allow for the construction of highly substituted and functionally diverse benzofurans.

For instance, rhodium-catalyzed direct vinylene annulation of m-salicylic acid derivatives with vinylene carbonate provides selective access to C4-substituted benzofurans. acs.orgacs.org Relay rhodium(I)/Brønsted acid catalysis has been developed for the tandem arylation-cyclization of propargyl alcohols and ortho-hydroxylated arylboronic acids to produce benzofurans. researchgate.net Additionally, rhodium-catalyzed redox-neutral annulations of N-phenoxyacetamides and ynones via successive double C-H bond activations have been used to generate complex indenols bearing a benzofuran unit. researchgate.net

Table 3: Examples of Rhodium-Catalyzed Benzofuran Synthesis
Starting MaterialsCatalyst/ReagentsProduct TypeReference
m-Salicylic Acid Derivatives and Vinylene CarbonateRhodium CatalystC4-Substituted Benzofurans acs.orgacs.org
Propargyl Alcohols and o-Hydroxylated Arylboronic AcidsRh(I)/Brønsted AcidSubstituted Benzofurans researchgate.net
N-Phenoxyacetamides and YnonesRhodium CatalystIndenols with Benzofuran Unit researchgate.net

Iron catalysis presents a sustainable and economical approach to benzofuran synthesis, often proceeding through dehydrogenative coupling mechanisms. iosrjournals.org Iron catalysts can act as both a transition metal catalyst and a Lewis acid in these transformations. mdpi.com

An example is the iron-catalyzed tandem cross-dehydrogenative coupling (CDC) and intramolecular condensation cyclization reaction to construct polysubstituted benzofurans. mdpi.com Iron(III)-catalyzed halogenation of aryl ketones followed by iron- or copper-catalyzed O-arylation has been developed as a one-pot process for benzofuran synthesis. acs.org This methodology has been applied to the synthesis of natural products like corsifuran C and moracin F. acs.org Furthermore, an iron-catalyzed synthesis of polyfunctionalized benzofuran-4(5H)-one derivatives via cross-dehydrogenative coupling has been reported. researchgate.net

Table 4: Examples of Iron-Catalyzed Benzofuran Synthesis
Starting MaterialsCatalyst/ReagentsProduct TypeReference
Phenols and Cyclic α-substituted β-ketoestersIron Catalyst, 1,10-phenanthrolinePolysubstituted Benzofurans mdpi.com
1-Aryl- or 1-AlkylketonesFeCl₃, (optional Cu catalyst)Substituted Benzofurans acs.org
Dimedone, Acetophenone, and IsocyanideIron Salt, AirBenzofuran-4(5H)-one Derivatives researchgate.net
o-Bromophenol and β-ketoestersIron CatalystBenzofuran Skeleton mdpi.com

Lewis Acid and Brønsted Acid-Catalyzed Cyclizations

Acid catalysis, utilizing both Lewis and Brønsted acids, provides a complementary approach to transition metal-mediated methods for benzofuran synthesis. nih.gov These reactions often involve intramolecular cyclizations of suitably functionalized precursors. mdpi.com

Lewis acids, such as boron trifluoride diethyl etherate, can promote Domino reactions between 2,4-diyn-1-ols and dicarbonyl compounds to yield benzofuran derivatives. nih.gov Scandium triflate has been used to mediate [4+1] cycloaddition reactions for the construction of benzofuran scaffolds. nih.gov A highly regioselective synthesis of spiro[benzofuran-2,2′-furan]-3-ones has been achieved through a Lewis acid-catalyzed [3+2] cyclization of iodonium (B1229267) ylides with azadienes. acs.orgnih.gov

Brønsted acids, like triflic acid, have been employed in the reaction of substituted quinone imine ketals with dicarbonyl compounds to afford substituted benzofuran cores. nih.gov Triflic acid also mediates the synthesis of benzofuran derivatives from o-alkynylphenols. nih.gov Furthermore, in situ generated Brønsted acids from NHC-Au(III) complexes have been shown to be effective catalysts for the cycloisomerization of 2-alkynylphenols to benzofurans. acs.org

Table 5: Examples of Acid-Catalyzed Benzofuran Synthesis
Starting MaterialsCatalyst/ReagentsProduct TypeReference
2,4-Diyn-1-ols and Dicarbonyl CompoundsBoron Trifluoride Diethyl Etherate (Lewis Acid)Benzofuran Derivatives nih.gov
o-Quinone Methides and IsocyanidesScandium Triflate (Lewis Acid)3-Aryl-2-aminobenzofurans nih.gov
Iodonium Ylides and AzadienesLewis AcidSpiro[benzofuran-2,2′-furan]-3-ones acs.orgnih.gov
Substituted Quinone Imine Ketals and Dicarbonyl CompoundsTriflic Acid (Brønsted Acid)Substituted Benzofuran Cores nih.gov
o-AlkynylphenolsTfOH (Brønsted Acid)Substituted Benzofuran Derivatives nih.gov
2-AlkynylphenolsNHC-Au(III) complexes/MsOH (Brønsted Acid)Benzofurans acs.org
Benzoquinones and Stilbene OxidesBF₃ (Lewis Acid)2,3-Diaryl-5-hydroxybenzofurans researchgate.net

Base-Promoted Intramolecular Cyclization Pathways

Base-promoted intramolecular cyclization represents a significant strategy for the formation of the benzofuran core. These reactions often proceed via the formation of a key C-O bond, leading to the heterocyclic ring system.

One common approach involves the reaction of ortho-hydroxyphenyl ketones or aldehydes with α-haloesters or α-haloketones in the presence of a base. The base facilitates the deprotonation of the phenolic hydroxyl group, which then acts as a nucleophile, attacking the carbon bearing the halogen in an intramolecular Williamson ether synthesis-type reaction. Subsequent dehydration or elimination reactions lead to the formation of the benzofuran ring. beilstein-journals.org

Recent advancements have highlighted the use of various bases to catalyze these cyclizations. For instance, potassium carbonate is frequently employed in solvents like DMF. jocpr.com More sophisticated base systems, such as phosphazene bases, have also been utilized to promote intramolecular cyclizations for benzofuran synthesis, often under mild conditions. mdpi.com The choice of base and reaction conditions can significantly influence the reaction's efficiency and the final yield of the desired benzofuran derivative.

A notable example is the synthesis of 2-carboxybenzofurans from 3-halocoumarins, which involves a base-catalyzed ring fission followed by intramolecular cyclization. In this process, a base like sodium hydroxide (B78521) opens the coumarin (B35378) ring, and the resulting phenoxide anion attacks intramolecularly to form the benzofuran core.

Table 1: Examples of Base-Promoted Cyclization Reactions for Benzofuran Synthesis
Starting MaterialsBase/CatalystKey TransformationReference
o-Hydroxyphenones and 1,1-dichloroethyleneBase-catalyzed condensationFormation of chloromethylene furans followed by rearrangement to benzofuran carbaldehydes organic-chemistry.org
o-AlkynylphenolsBasic conditionsCyclization to form 2-trifluoromethyl benzofurans mdpi.com
3-HalocoumarinsNaOHRing fission followed by intramolecular nucleophilic attack
2-Propargyl cyclohexenoneDBU (1,8-diazabicyclo[5.4.0]undec-7-ene)5-exo-dig cyclization followed by oxidation nih.gov

Radical Reaction Pathways for Benzofuran Formation

Radical reactions have emerged as a powerful tool for the synthesis of complex organic molecules, including benzofurans. These pathways offer alternative and often complementary strategies to traditional ionic reactions.

One approach involves the use of heteroatom-centered super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.govresearchgate.net In this methodology, heteroatom anions, generated by the deprotonation of species like phosphines, thiols, and anilines with a strong base, act as SEDs. nih.gov These anions transfer a single electron to a suitable substrate, such as a 2-iodophenyl allenyl ether, initiating a radical cascade that leads to the formation of the benzofuran ring. nih.govresearchgate.net The use of strong bases like lithium diisopropylamide (LDA) or lithium hexamethyldisilazide (LiHMDS) is crucial for the generation of the heteroatom anions. nih.gov

Another strategy involves visible-light-mediated catalysis. For instance, the reaction of 1,6-enynes with disulfides under visible light irradiation can lead to functionalized benzofurans through a tandem cyclization process. nih.govacs.org This method proceeds via a radical-mediated pathway involving a 5-exo-dig cyclization. nih.govacs.org The use of a radical scavenger, such as cyclohexa-1,4-diene (CHD), can halt the reaction, supporting the involvement of a radical process. d-nb.info

Mechanistic studies, including the use of electron paramagnetic resonance (EPR) spectroscopy, have been employed to detect and characterize the radical intermediates involved in these reactions. nih.govresearchgate.net

Table 2: Radical Reaction Methodologies for Benzofuran Synthesis
SubstratesInitiator/CatalystKey Radical StepReference
2-Iodophenyl allenyl ethers and heteroatomic compounds (phosphines, thiols, anilines)Heteroatom anions (generated by strong bases like LDA) acting as Super-Electron-Donors (SEDs)Single Electron Transfer (SET) to generate a phenyl radical intermediate nih.govresearchgate.net
1,6-Enynes and disulfidesVisible lightRadical-mediated 5-exo-dig cyclization nih.govacs.org

Total Synthesis Approaches to 7-Ethyl-Substituted Benzofuran Scaffolds

The total synthesis of 7-ethyl-substituted benzofurans requires careful strategic planning to introduce the substituents at the desired positions with high regioselectivity.

The introduction of the ethyl group at the 7-position of the benzofuran ring can be achieved through various synthetic strategies. One common approach is to start with a precursor that already contains the ethyl group on the aromatic ring. For example, 3-ethylphenol (B1664133) can serve as a starting material.

Another strategy involves the modification of a pre-formed benzofuran ring. However, direct electrophilic substitution on the benzofuran ring often leads to substitution at other positions, making this approach less straightforward for introducing a substituent at the 7-position. wikipedia.org

A more controlled method involves the construction of the benzofuran ring from a substituted phenol that already bears the ethyl group at the desired position relative to the hydroxyl group. For instance, a Friedel-Crafts alkylation of a phenol with an appropriate ethylating agent can be employed, although regioselectivity can be a challenge.

In the context of synthesizing 7-ethyl-1-benzofuran-2-carbaldehyde, starting with a commercially available 3-ethylphenol or a derivative thereof is a common and efficient strategy.

The introduction of a carbaldehyde group at the C2-position of the benzofuran ring is a crucial step in the synthesis of the target molecule. Several methods are available for this transformation.

One of the most widely used methods is the Vilsmeier-Haack reaction. This reaction employs a formylating agent, typically a mixture of phosphorus oxychloride (POCl₃) and a substituted amide like N,N-dimethylformamide (DMF), to introduce the aldehyde group onto electron-rich aromatic rings like benzofuran.

Another approach involves the lithiation of the C2-position of the benzofuran ring followed by quenching with a formylating agent. The C2-proton of benzofuran is the most acidic, allowing for regioselective deprotonation with a strong base like n-butyllithium. The resulting 2-lithiobenzofuran can then react with an electrophile such as DMF or N-formylpiperidine to yield the 2-carbaldehyde. rsc.org

Furthermore, the formylation can be achieved through the oxidation of a 2-methylbenzofuran (B1664563). The 2-methyl group can be introduced via various methods, such as the Claisen rearrangement of an allyl aryl ether followed by cyclization. jocpr.com The subsequent oxidation of the methyl group to an aldehyde can be accomplished using a variety of oxidizing agents.

In some radical-based syntheses, the 2-position of a pre-formed benzofuran ring can be functionalized with a carbaldehyde group through separate operational steps. nih.gov

Table 3: Methods for Introducing the C2-Carbaldehyde Group
MethodReagentsKey FeaturesReference
Vilsmeier-Haack ReactionPOCl₃, DMFDirect formylation of the benzofuran ring. rsc.org
Lithiation and Formylationn-BuLi, N-formylpiperidine or DMFRegioselective formylation via a 2-lithiobenzofuran intermediate. rsc.org
Oxidation of 2-MethylbenzofuranVarious oxidizing agentsRequires prior synthesis of the 2-methylbenzofuran precursor. jocpr.com

Mechanistic Elucidation of Formation Reactions for this compound

Understanding the reaction mechanisms involved in the synthesis of this compound is essential for optimizing reaction conditions and improving yields.

The formation of the benzofuran ring often proceeds through several key intermediates. In base-promoted cyclizations, the initial intermediate is typically a phenoxide anion, which is highly nucleophilic. The subsequent intramolecular reaction leads to a cyclic intermediate that, upon dehydration or elimination, yields the aromatic benzofuran.

In radical-based syntheses, the identification of radical intermediates is crucial. Techniques such as Electron Paramagnetic Resonance (EPR) spectroscopy have been instrumental in detecting and characterizing these transient species. nih.govresearchgate.net For instance, in the synthesis of 3-substituted benzofurans using super-electron-donors, EPR studies have helped to confirm the generation of radical intermediates. nih.govresearchgate.net

Computational methods are also employed to elucidate reaction mechanisms and predict the stability and reactivity of intermediates. nih.gov These studies can provide valuable insights into the energy profiles of different reaction pathways.

In the context of the Vilsmeier-Haack reaction for introducing the C2-carbaldehyde group, the key intermediate is the Vilsmeier reagent, an electrophilic iminium salt, which is attacked by the electron-rich benzofuran ring.

The study of reaction intermediates allows for a deeper understanding of the reaction pathway and can guide the development of more efficient and selective synthetic methods.

Electron Transfer Processes and Reaction Kinetics

The formation of the benzofuran scaffold, a core component of this compound and its congeners, can be governed by complex reaction mechanisms, including those driven by electron transfer. The study of these processes and the associated reaction kinetics is crucial for understanding reaction pathways, optimizing yields, and controlling selectivity. While specific kinetic data for this compound is not extensively detailed in publicly available literature, analysis of related benzofuran syntheses provides significant insight into the governing principles.

Electron Transfer Processes in Benzofuran Ring Formation

Single Electron Transfer (SET) and Photoinduced Electron Transfer (PET) represent powerful strategies for initiating the reactions necessary to construct the benzofuran ring system. These methods often generate radical intermediates that undergo cyclization.

Single Electron Transfer (SET) Pathways: Recent methodologies have employed heteroatom-centered anions as potent super-electron-donors (SEDs) to initiate radical reactions for the synthesis of 3-substituted benzofurans. nih.gov In these processes, a strong base deprotonates a heteroatomic compound (e.g., a phosphine (B1218219) or an amine), generating an anion. nih.gov This anion is electron-rich enough to transfer a single electron to a suitable acceptor, such as a 2-iodophenyl allenyl ether substrate. nih.gov This SET step generates radical intermediates that couple to form the functionalized benzofuran product. nih.gov

The viability of such a process is dependent on the relative redox potentials of the electron donor and acceptor. The donor must have a sufficiently low oxidation potential to readily donate an electron to the acceptor, which in turn must have a suitable reduction potential. nih.gov

Table 1: Illustrative Redox Potentials of Species in SET-Mediated Benzofuran Synthesis Recorded in DMF or DMSO. Data sourced from studies on the synthesis of 3-functionalized benzofurans. nih.gov

Entry Compound/Intermediate Redox Potential (E1/2) Type
1 PPh₂Li -1.03 V Oxidation
2 PhNHLi -0.64 V Oxidation
3 Lithium diisopropylamide (LDA) -0.60 V Oxidation

Photoinduced Electron Transfer (PET): Photochemical methods provide another avenue for generating radical intermediates via electron transfer. academie-sciences.fr In a typical PET process, a photocatalyst absorbs light and enters an excited state. In this state, it can act as a potent oxidant or reductant, facilitating electron transfer to or from a substrate molecule. academie-sciences.fr This generates a radical anion or radical cation, which can then undergo further reactions, such as cyclization or bond fragmentation, to build the desired molecular framework. academie-sciences.fr

For example, cooperative gold/photoredox catalysis has been used for the two-fold arylation of alkynols to yield 2,3-diarylbenzofurans. mdpi.com These complex reactions are proposed to proceed through several single electron transfer processes involving arylgold(III) species. mdpi.com

Reaction Kinetics

The kinetics of benzofuran formation dictate the rate at which the product is formed and can reveal the rate-determining step of the reaction sequence. Kinetic studies are essential for developing efficient and scalable synthetic protocols.

By fitting experimental data of product selectivity versus contact time, it is possible to derive the rate constants for each step. osti.gov

Table 2: Example of Rate Constants Determined from Kinetic Analysis of Benzofuran Hydrodeoxygenation Data from a study on a CoPd phosphide (B1233454) catalyst at 0.5 MPa and 350 °C. osti.gov

Step Intermediate/Product Rate Constant Value Unit
Adsorption Benzofuran k_A 49 cm³ mol⁻¹ s⁻¹
Adsorption 2,3-Dihydrobenzofuran k_B 131 cm³ mol⁻¹ s⁻¹
Adsorption 2-Ethylphenol k_C 36 cm³ mol⁻¹ s⁻¹
Surface Reaction Benzofuran → 2,3-Dihydrobenzofuran k₁ 0.8 s⁻¹
Surface Reaction 2,3-Dihydrobenzofuran → 2-Ethylphenol k₂ 21 s⁻¹

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Chemical Transformations and Functionalization of 7 Ethyl 1 Benzofuran 2 Carbaldehyde

Directed Functionalization of the Benzofuran (B130515) Ring System

Palladium-Catalyzed C-H Functionalization at Benzofuran C3 Position

The direct functionalization of carbon-hydrogen (C-H) bonds has become a powerful tool in organic synthesis, offering an atom-economical approach to molecular diversification. In the context of 7-Ethyl-1-benzofuran-2-carbaldehyde, palladium-catalyzed C-H functionalization at the C3 position of the benzofuran ring represents a key strategy for introducing molecular complexity.

Research has demonstrated the feasibility of direct C3-arylation of benzofuran derivatives, even those bearing an electron-withdrawing formyl group at the C2 position. While specific studies on this compound are not extensively documented, the existing literature on analogous 2-formylbenzofurans provides a strong basis for this transformation. The reaction typically involves a palladium catalyst, such as palladium(II) acetate (B1210297) (Pd(OAc)₂), in the presence of an appropriate oxidant and a suitable arylating agent, such as an aryl iodide or bromide.

The directing effect of the benzofuran oxygen atom is believed to facilitate the C-H activation at the adjacent C2 and C7 positions. However, with the C2 position occupied by the carbaldehyde group, the C3 position becomes a prime target for functionalization. The reaction conditions, including the choice of ligand, base, and solvent, are crucial in achieving high regioselectivity and yield. For instance, the use of bulky phosphine (B1218219) ligands can influence the steric environment around the palladium center, favoring functionalization at the less hindered C3 position.

A plausible reaction mechanism involves the coordination of the palladium catalyst to the benzofuran core, followed by C-H activation at the C3 position to form a palladacycle intermediate. Subsequent reductive elimination with the arylating agent yields the C3-arylated product and regenerates the active palladium catalyst.

Table 1: Proposed Palladium-Catalyzed C3-Arylation of this compound

EntryArylating AgentCatalyst SystemBaseSolventPotential Product
1IodobenzenePd(OAc)₂, P(o-tolyl)₃K₂CO₃DMA7-Ethyl-3-phenyl-1-benzofuran-2-carbaldehyde
24-BromotoluenePdCl₂(dppf)Cs₂CO₃Toluene7-Ethyl-3-(p-tolyl)-1-benzofuran-2-carbaldehyde
31-Iodo-4-methoxybenzenePd₂(dba)₃, XPhosK₃PO₄Dioxane7-Ethyl-3-(4-methoxyphenyl)-1-benzofuran-2-carbaldehyde

This table presents hypothetical reaction conditions and products based on literature precedents for similar benzofuran systems.

Cross-Coupling Reactions for Peripheral Diversification

Beyond the functionalization of the furan (B31954) ring, cross-coupling reactions offer a powerful avenue for the peripheral diversification of the this compound scaffold. These reactions enable the introduction of various substituents onto the benzene (B151609) ring, further expanding the accessible chemical space.

While direct C-H functionalization of the benzene portion of the benzofuran can be challenging to control regioselectively, a more common strategy involves the use of pre-functionalized benzofurans, such as halogenated derivatives. For instance, a bromo- or iodo-substituted this compound could serve as a versatile precursor for a range of palladium-catalyzed cross-coupling reactions, including Suzuki, Stille, and Sonogashira couplings.

These reactions would allow for the introduction of aryl, heteroaryl, alkyl, and alkynyl groups at specific positions on the benzene ring, depending on the initial halogenation pattern. The choice of catalyst, ligand, and reaction conditions is critical to ensure efficient coupling and to tolerate the aldehyde functionality.

Synthesis of Structurally Diversified this compound Analogues

The aldehyde group at the C2 position of this compound is a versatile functional handle that can be readily transformed into a variety of other functional groups, leading to a wide array of structurally diversified analogues.

Esterification and Amidation Strategies

A common and valuable transformation of the 2-carbaldehyde group is its oxidation to the corresponding carboxylic acid, 7-ethyl-1-benzofuran-2-carboxylic acid. This transformation can be achieved using a variety of standard oxidizing agents, such as potassium permanganate (B83412) (KMnO₄) or Jones reagent (CrO₃/H₂SO₄). Once formed, the carboxylic acid serves as a key intermediate for the synthesis of esters and amides.

Esterification of 7-ethyl-1-benzofuran-2-carboxylic acid can be accomplished through classic Fischer esterification, reacting the acid with an alcohol in the presence of a catalytic amount of a strong acid, such as sulfuric acid. Alternatively, milder methods involving coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) can be employed, particularly for more sensitive alcohol substrates.

Amidation strategies involve the coupling of 7-ethyl-1-benzofuran-2-carboxylic acid with a primary or secondary amine. This is typically achieved by first converting the carboxylic acid to a more reactive species, such as an acid chloride (using thionyl chloride or oxalyl chloride), followed by reaction with the desired amine. Alternatively, peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HOBt (Hydroxybenzotriazole) can be used to facilitate the direct amidation of the carboxylic acid, offering a milder and often more efficient route.

Table 2: Representative Esterification and Amidation Reactions of 7-Ethyl-1-benzofuran-2-carboxylic acid

Reaction TypeReagentsProduct Class
EsterificationMethanol, H₂SO₄ (cat.)Methyl 7-ethyl-1-benzofuran-2-carboxylate
EsterificationEthanol, DCC, DMAPEthyl 7-ethyl-1-benzofuran-2-carboxylate
Amidation1. SOCl₂, 2. AnilineN-Phenyl-7-ethyl-1-benzofuran-2-carboxamide
AmidationBenzylamine, HATU, DIPEAN-Benzyl-7-ethyl-1-benzofuran-2-carboxamide

Construction of Fused Heterocyclic Systems Derived from the Scaffold

The aldehyde functionality of this compound is a key starting point for the construction of more complex, fused heterocyclic systems. These reactions often involve condensation with bifunctional nucleophiles, leading to the formation of new rings appended to the benzofuran core.

One common strategy involves the Knoevenagel condensation of the aldehyde with active methylene (B1212753) compounds, followed by cyclization. For example, reaction with malononitrile (B47326) in the presence of a base can lead to the formation of a dicyano-substituted alkene, which can then be cyclized to form a fused pyridinone or other nitrogen-containing heterocycles.

Another approach involves the initial transformation of the aldehyde into a different functional group that is more amenable to cyclization reactions. For instance, the aldehyde can be converted to a chalcone (B49325) derivative by aldol (B89426) condensation with an appropriate ketone. These benzofuran-containing chalcones can then undergo cyclocondensation with reagents like hydrazine (B178648) or guanidine (B92328) to form fused pyrazole (B372694) or pyrimidine (B1678525) rings, respectively.

Furthermore, the synthesis of a 3-amino-7-ethyl-1-benzofuran-2-carboxamide intermediate, as could be conceptually derived from the aldehyde, opens up pathways to fused pyrimidine systems. For example, condensation of such an intermediate with aldehydes or orthoesters can lead to the formation of benzofuro[3,2-d]pyrimidines. These fused systems are of significant interest due to their structural similarity to a variety of biologically active molecules.

Table 3: Potential Fused Heterocyclic Systems Derived from this compound

Starting Material DerivativeReaction PartnerFused Heterocycle
This compoundMalononitrile, BaseBenzofuro[2,3-c]pyridinone derivative
7-Ethyl-1-benzofuran-2-yl chalconeHydrazineBenzofuro[2,3-c]pyrazole derivative
7-Ethyl-1-benzofuran-2-yl chalconeGuanidineBenzofuro[2,3-d]pyrimidine derivative
3-Amino-7-ethyl-1-benzofuran-2-carboxamideAromatic AldehydeBenzofuro[3,2-d]pyrimidine derivative

This table outlines plausible synthetic routes to fused heterocyclic systems based on established methodologies for related benzofuran compounds.

Advanced Spectroscopic and Crystallographic Characterization of 7 Ethyl 1 Benzofuran 2 Carbaldehyde

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

No experimental ¹H NMR, ¹³C NMR, or 2D NMR data for 7-Ethyl-1-benzofuran-2-carbaldehyde has been found in the searched literature.

Comprehensive ¹H NMR Spectral Interpretation

Specific chemical shifts, coupling constants, and signal multiplicities for the protons of this compound are not available.

Detailed ¹³C NMR Chemical Shift Analysis

The specific chemical shifts for the carbon atoms of this compound are not documented in available resources.

Two-Dimensional NMR Techniques for Connectivity Elucidation

There are no published COSY, HMBC, or other 2D NMR spectra available to confirm the connectivity of the molecule.

Infrared and Raman Vibrational Spectroscopy for Functional Group Identification

Specific experimentally determined IR and Raman active vibrational frequencies for this compound are not available in the public domain.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

While the molecular weight can be calculated, no experimental mass spectra or detailed fragmentation patterns for this compound have been published.

Single Crystal X-ray Diffraction (SC-XRD) for Solid-State Structure Analysis

There is no evidence of a single crystal X-ray diffraction study having been performed on this compound. Consequently, no data regarding its crystal system, space group, unit cell dimensions, or atomic coordinates are available.

Precise Determination of Bond Lengths and Angles

The precise bond lengths and angles of this compound would be definitively determined through single-crystal X-ray diffraction analysis. This technique would provide the exact coordinates of each atom in the crystal lattice, from which intramolecular distances and angles can be calculated with high precision.

In the absence of experimental data for this specific molecule, we can predict the approximate values based on crystallographic data of closely related benzofuran (B130515) structures. The benzofuran core consists of a fused benzene (B151609) and furan (B31954) ring. The bond lengths within the benzene ring are expected to exhibit aromatic character, with C-C distances intermediate between single and double bonds, typically in the range of 1.39-1.41 Å. The furan portion of the molecule will have C-O bond lengths of approximately 1.36-1.37 Å and C-C bonds that show some degree of double-bond character.

The ethyl group at the 7-position introduces a saturated substituent. The C-C single bond within the ethyl group would be expected to have a standard length of about 1.53-1.54 Å, and the C-H bonds will be in the typical range of 0.96-0.98 Å. The bond angle for the sp³-hybridized carbon of the ethyl group would be approximately 109.5°.

The carbaldehyde group at the 2-position features a carbon-oxygen double bond (C=O), which is anticipated to have a bond length of around 1.21-1.23 Å. The C-H bond of the aldehyde group is typically around 1.10 Å. The bond angles around the sp²-hybridized aldehyde carbon (O=C-C) would be close to 120°.

Table 1: Predicted Bond Lengths in this compound

BondPredicted Length (Å)
C-C (benzene ring)1.39 - 1.41
C-O (furan ring)1.36 - 1.37
C-C (furan ring)1.34 - 1.45
C-C (ethyl group)1.53 - 1.54
C-H (ethyl group)0.96 - 0.98
C=O (aldehyde)1.21 - 1.23
C-H (aldehyde)1.10

Table 2: Predicted Bond Angles in this compound

AnglePredicted Angle (°)
C-C-C (benzene ring)~120
C-O-C (furan ring)~106 - 110
O=C-C (aldehyde)~120
C-C-H (ethyl group)~109.5

Conformational Analysis and Intermolecular Interactions in the Crystalline State

The three-dimensional arrangement of this compound molecules in the solid state would be governed by a combination of steric effects and intermolecular forces. The benzofuran ring system itself is largely planar. The primary conformational flexibility arises from the rotation of the ethyl and carbaldehyde substituents.

The orientation of the ethyl group relative to the benzofuran ring will be influenced by steric hindrance with the adjacent hydrogen atom on the benzene ring. It is likely to adopt a staggered conformation to minimize these steric clashes.

The conformation of the carbaldehyde group is of particular interest. The relative orientation of the aldehyde's carbonyl group with respect to the furan ring can be described by the torsion angle. Two primary planar conformations are possible: s-trans (or antiperiplanar) and s-cis (or synperiplanar). The preference for one over the other is determined by a subtle balance of steric and electronic effects.

π-π Stacking: The planar aromatic benzofuran rings can stack on top of each other, a common feature in the crystal packing of aromatic compounds. The distance between the stacked rings is typically in the range of 3.3-3.8 Å.

C-H···O Hydrogen Bonds: Weak hydrogen bonds can form between the aldehyde oxygen atom and hydrogen atoms from the ethyl group or the aromatic rings of neighboring molecules. These interactions, while weaker than conventional hydrogen bonds, can significantly influence the crystal packing.

The interplay of these interactions would dictate the specific crystal system, space group, and unit cell parameters of this compound. A detailed analysis of the crystal packing would reveal the formation of specific motifs, such as dimers, chains, or more complex three-dimensional networks.

Computational Chemistry and Theoretical Insights into 7 Ethyl 1 Benzofuran 2 Carbaldehyde

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a cornerstone of computational chemistry, providing a robust framework for investigating the electronic structure of molecules. For 7-Ethyl-1-benzofuran-2-carbaldehyde, DFT calculations can offer a wealth of information regarding its geometry, stability, and spectroscopic characteristics. researchgate.nettandfonline.com

The first step in a computational study is typically the optimization of the molecule's geometry to find its most stable three-dimensional arrangement. For this compound, this involves determining the bond lengths, bond angles, and dihedral angles that correspond to the minimum energy state.

The benzofuran (B130515) core is expected to be largely planar, while the ethyl and carbaldehyde groups will have specific orientations relative to this plane. The ethyl group at position 7 can adopt various conformations due to rotation around the C-C single bonds. Similarly, the carbaldehyde group at position 2 may exhibit different rotational isomers. A thorough conformational analysis would identify the global minimum energy structure, which is the most likely conformation to be observed experimentally.

Illustrative Data Table: Exemplary Optimized Geometric Parameters for this compound

ParameterBond/AngleExemplary Value
Bond LengthC=O (carbaldehyde)1.21 Å
C-C (ethyl)1.54 Å
C-O (furan)1.37 Å
Bond AngleO=C-H (carbaldehyde)124°
C-C-H (ethyl)109.5°
Dihedral AngleC(ring)-C(ring)-C-H (ethyl)60° / 180°

Note: The values in this table are illustrative and represent typical bond lengths and angles for the respective functional groups. Actual calculated values would be specific to the molecule's fully optimized geometry.

Once the optimized geometry is obtained, a vibrational frequency analysis can be performed. This calculation predicts the frequencies of the fundamental modes of vibration of the molecule. These theoretical frequencies can be correlated with experimental infrared (IR) and Raman spectra, aiding in the interpretation of spectroscopic data. researchgate.net

Key vibrational modes for this compound would include:

C=O stretching of the carbaldehyde group, expected to be a strong band in the IR spectrum around 1680-1700 cm⁻¹.

C-H stretching of the aromatic, ethyl, and aldehyde groups.

C-O-C stretching of the furan (B31954) ring.

Ring vibrations of the benzofuran system.

Comparing the calculated vibrational spectrum with experimental data can confirm the presence of specific functional groups and provide confidence in the accuracy of the computed molecular structure. researchgate.net

Illustrative Data Table: Exemplary Vibrational Frequencies for this compound

Vibrational ModeFunctional GroupExemplary Frequency (cm⁻¹)
C=O StretchCarbaldehyde1695
Aromatic C-H StretchBenzene (B151609) Ring3050
Aliphatic C-H StretchEthyl Group2960
C-O-C StretchFuran Ring1250

Note: These frequencies are illustrative. Actual calculated frequencies are often scaled to better match experimental values.

The Molecular Electrostatic Potential (MEP) map is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactivity towards electrophilic and nucleophilic attack. nih.govbhu.ac.in The MEP surface is colored to represent different electrostatic potential values:

Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack.

Blue regions indicate positive electrostatic potential, corresponding to areas of low electron density. These sites are susceptible to nucleophilic attack.

Green regions represent neutral or near-zero potential.

For this compound, the MEP map would likely show a significant region of negative potential (red) around the carbonyl oxygen of the carbaldehyde group, making it a prime site for electrophilic attack. Conversely, the aldehyde carbon and the hydrogen atoms of the ethyl group would likely exhibit positive potential (blue), indicating their susceptibility to nucleophilic attack. nih.gov

Frontier Molecular Orbital (FMO) Theory and Chemical Reactivity Descriptors

Frontier Molecular Orbital (FMO) theory is a powerful concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. tandfonline.combhu.ac.in

The HOMO represents the outermost orbital containing electrons and acts as an electron donor. The LUMO is the innermost orbital without electrons and acts as an electron acceptor. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical stability and reactivity.

A large HOMO-LUMO gap suggests high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a molecule is more reactive and can be easily polarized. For this compound, the distribution of the HOMO and LUMO would reveal the most probable sites for electron donation and acceptance, respectively.

Conceptual DFT provides a set of chemical reactivity descriptors that quantify a molecule's response to chemical reactions. These indices are derived from the variation of energy with respect to the number of electrons.

Electronegativity (χ): Measures the ability of a molecule to attract electrons.

Chemical Hardness (η): Measures the resistance of a molecule to change its electron distribution. It is related to the HOMO-LUMO gap.

Electrophilicity Index (ω): Quantifies the ability of a molecule to accept electrons.

Nucleophilicity: Describes the electron-donating ability of a molecule.

By calculating these indices for this compound, a quantitative prediction of its electrophilic and nucleophilic character can be made, offering deeper insights into its potential chemical reactions.

Illustrative Data Table: Exemplary Conceptual DFT Indices for this compound

DescriptorSymbolExemplary Value (eV)
HOMO EnergyE(HOMO)-6.5
LUMO EnergyE(LUMO)-1.8
HOMO-LUMO GapΔE4.7
Electronegativityχ4.15
Chemical Hardnessη2.35
Electrophilicity Indexω3.67

Note: These values are illustrative and would be derived from the calculated HOMO and LUMO energies.

Time-Dependent DFT (TD-DFT) for Excited State Properties

Theoretical investigations into the excited state properties of benzofuran derivatives are crucial for understanding their photophysical behavior, which is relevant for applications in materials science and as fluorescent probes. bohrium.com However, specific data for this compound is not readily found.

Simulation of Electronic Absorption and Emission Spectra

The simulation of electronic absorption and emission spectra via TD-DFT provides insights into the electronic transitions of a molecule. researchgate.net For various benzofuran derivatives, studies have shown that computational methods can effectively predict their UV-Vis spectra. researchgate.net These calculations help in understanding how substituents on the benzofuran core influence the absorption and emission wavelengths. For instance, electron-donating groups can affect the electronic structure and, consequently, the spectroscopic properties. bohrium.com However, a specific simulated spectrum for this compound is not documented in the available literature.

Characterization of Intramolecular Charge Transfer (ICT) States

Intramolecular charge transfer (ICT) is a key process in many fluorescent molecules, where an electron is transferred from a donor part of the molecule to an acceptor part upon photoexcitation. bohrium.com This phenomenon is highly dependent on the molecular structure and the solvent environment. While ICT has been studied in various donor-acceptor aromatic molecules, including some benzofuran derivatives, specific characterization of ICT states for this compound, detailing the nature and energy of these states, has not been reported. bohrium.comnih.gov

Computational Mechanistic Investigations of this compound Transformations

Computational studies are instrumental in elucidating reaction mechanisms, mapping reaction pathways, and understanding the energetic landscapes of chemical transformations. nih.gov For the synthesis of benzofuran scaffolds, various catalytic and non-catalytic methods have been developed, and their mechanisms are often investigated using computational tools. acs.orgrsc.org

Reaction Pathway Mapping and Transition State Localization

Mapping the reaction pathway involves identifying the sequence of elementary steps, including intermediates and transition states, that lead from reactants to products. colorado.edu Locating the transition state geometry and energy is critical for understanding the kinetics of a reaction. While mechanisms for the synthesis of various substituted benzofurans have been proposed and computationally investigated, a specific reaction pathway map detailing the transition states for the formation or transformation of this compound is not available. nih.govacs.org

Energetic Landscape of Key Synthetic Steps

The energetic landscape provides the relative energies of reactants, intermediates, transition states, and products for each step in a reaction mechanism. This information is crucial for determining the feasibility and selectivity of a synthetic route. researchgate.net DFT calculations are often employed to determine these energetic profiles. researchgate.net For general benzofuran synthesis, computational studies have shed light on the energetics of cyclization and functionalization steps. acs.orguniroma1.it However, a detailed energetic landscape for the key synthetic steps leading to this compound has not been published.

Advanced Chemical Applications of 7 Ethyl 1 Benzofuran 2 Carbaldehyde As a Versatile Scaffold

Strategic Precursor in Complex Molecule Synthesis

The aldehyde functional group at the C-2 position of 7-Ethyl-1-benzofuran-2-carbaldehyde serves as a versatile handle for a variety of chemical transformations, making it an ideal starting point for the synthesis of more elaborate molecules.

Role in Natural Product Inspired Architectures

The benzofuran (B130515) core is a common structural element in numerous biologically active natural products. nih.gov Consequently, synthetic methodologies that allow for the efficient construction of benzofuran derivatives are of considerable interest. This compound can be envisioned as a key intermediate in the synthesis of analogs of natural products where the benzofuran moiety is essential for their biological activity. The aldehyde group can be readily converted into other functional groups, such as carboxylic acids, alcohols, or amines, which can then be further elaborated to build the complex side chains and fused ring systems characteristic of many natural products. For instance, the synthesis of certain cytotoxic benzofuran derivatives often involves the modification of the C-2 position. nih.gov

Building Block for Chiral Amine and Alcohol Synthesis

The synthesis of single-enantiomer drugs has become increasingly important in the pharmaceutical industry due to the differing pharmacological activities of enantiomers. nih.gov Chiral amines and alcohols are crucial components of many of these drugs. This compound can serve as a prochiral substrate for asymmetric synthesis, enabling the stereocontrolled introduction of new chiral centers.

One common strategy involves the asymmetric reduction of the aldehyde to produce a chiral alcohol. This can be achieved using chiral reducing agents or through catalytic asymmetric hydrogenation. Similarly, the aldehyde can be converted into an imine, which can then undergo asymmetric reduction or addition of a nucleophile to yield a chiral amine. The development of catalytic asymmetric methods is a significant area of research, providing efficient routes to enantiomerically pure compounds. nih.gov The resulting chiral benzofuran-containing alcohols and amines are valuable building blocks for the synthesis of complex chiral molecules. nih.govrsc.org

Development of Functional Materials Incorporating the this compound Motif

The inherent photophysical properties of the benzofuran ring system make it an attractive component for the design of novel functional materials with applications in optics and electronics.

Photophysical Properties and Fluorophore Design

Benzofuran derivatives are known to exhibit fluorescence, and their emission properties can be tuned by modifying the substitution pattern on the benzofuran core. iipseries.orgacs.org The aldehyde group of this compound provides a convenient point for the attachment of various chromophoric and auxochromic groups to create novel fluorophores. For example, condensation reactions with active methylene (B1212753) compounds or Wittig-type reactions can be used to extend the π-conjugated system, which often leads to a red-shift in the absorption and emission spectra. acs.org

The design of fluorophores with specific photophysical characteristics, such as high quantum yields and large Stokes shifts, is crucial for their application in areas like biological imaging and sensing. iipseries.orgfrontiersin.org The ethyl group at the 7-position can also influence the solid-state packing of the molecules, which in turn can affect their solid-state emission properties. acs.org

Table 1: Photophysical Properties of Representative Benzofuran-Based Fluorophores

Compound Type Absorption Maxima (nm) Emission Maxima (nm) Quantum Yield
Cyanovinylene Benzofuran ~350 ~404 Weak in solution, enhanced in solid state
Extended Cyanovinylene Benzofuran ~431 ~480 Weak in solution, enhanced in solid state
Benzofuran-Furan Vinylene Varies Varies >50% in solution and crystal state

Note: This table presents generalized data for classes of benzofuran derivatives to illustrate the potential for fluorophore design. Specific values for derivatives of this compound would require targeted synthesis and characterization. acs.org

Application in Optoelectronic Systems (e.g., OLEDs)

Organic Light-Emitting Diodes (OLEDs) are a promising technology for displays and solid-state lighting. The performance of an OLED is highly dependent on the properties of the organic materials used in its construction. Benzofuran derivatives have been investigated for their potential use as charge-transporting materials and emitters in OLEDs. The ability to form stable amorphous films and possess appropriate energy levels for efficient charge injection and transport are key requirements for these applications.

Derivatives of this compound could be synthesized to possess these desired characteristics. The aldehyde functionality allows for the introduction of moieties that can enhance electron or hole transport capabilities. Furthermore, by designing derivatives that emit light in specific regions of the visible spectrum, they could be utilized as dopant emitters in the emissive layer of an OLED device.

Design of Derivatization Reagents for Advanced Analytical Methodologies

Chemical derivatization is a technique used in chromatography to improve the analytical performance by enhancing the detectability, volatility, or chromatographic separation of target analytes. greyhoundchrom.comresearchgate.net Reagents that react specifically with certain functional groups to introduce a detectable tag are highly valuable.

This compound has the potential to be developed into a derivatization reagent for the analysis of primary and secondary amines. The aldehyde group can react with amines to form a Schiff base, which can be subsequently analyzed. If the benzofuran moiety is designed to be fluorescent, this reaction can be used to introduce a fluorescent tag, enabling highly sensitive detection by high-performance liquid chromatography (HPLC) with fluorescence detection. researchgate.netnih.gov

The development of such reagents often focuses on optimizing the reaction conditions for rapid and quantitative derivatization and ensuring the stability of the resulting derivatives. nih.gov The benzofuran scaffold offers a robust and tunable platform for the design of such analytical tools. researchgate.netnih.gov

Prospective Research Trajectories for 7 Ethyl 1 Benzofuran 2 Carbaldehyde

Innovation in Green and Sustainable Synthetic Routes

The development of environmentally responsible synthetic methods is a paramount goal in modern chemistry. royalsocietypublishing.org Future research on 7-Ethyl-1-benzofuran-2-carbaldehyde will likely focus on creating green and sustainable pathways that are more efficient and generate less waste than traditional methods.

Key areas of innovation include:

Catalytic C-H Activation: Transition-metal-catalyzed reactions that directly functionalize C-H bonds are highly atom-economical. numberanalytics.com Future work could adapt palladium or copper-catalyzed methods to construct the 7-ethyl-benzofuran skeleton from simpler precursors, minimizing pre-functionalization steps. numberanalytics.comacs.org

Flow Chemistry: Continuous flow reactors provide superior control over reaction conditions, leading to enhanced safety, higher yields, and easier scalability. nih.gov Synthesizing this compound in a flow system could streamline the process and facilitate purification.

Alternative Energy Sources: Microwave-assisted synthesis and mechanochemistry (solvent-free reactions) are powerful green chemistry tools. royalsocietypublishing.org These techniques can dramatically reduce reaction times and solvent usage, aligning with the principles of sustainable chemistry.

Use of Greener Reagents and Catalysts: Research into reusable, heterogeneous catalysts, such as metal-organic frameworks (MOFs), offers a sustainable alternative to traditional homogeneous catalysts. nih.gov A one-pot synthesis using a copper-functionalized MOF has been shown to be effective for producing benzofurans under solvent-free conditions. nih.gov

Table 1: Comparison of Potential Green Synthetic Routes

Synthetic StrategyAdvantagesPotential Challenges
Transition-Metal Catalysis High atom economy, access to novel derivatives. numberanalytics.comacs.orgCost and sensitivity of catalysts, regioselectivity control. numberanalytics.com
Flow Chemistry Enhanced safety, scalability, and process control. nih.govInitial investment in specialized equipment.
Microwave-Assisted Synthesis Rapid reaction rates, often leading to higher yields. ontosight.aiScalability can be a concern for industrial production.
Mechanochemistry Minimal or no solvent use, high energy efficiency. royalsocietypublishing.orgReaction monitoring and general applicability can be difficult.

Exploration of Novel Reactivity Patterns and Unconventional Functionalizations

The aldehyde and ethyl groups on the this compound scaffold are ripe for chemical exploration. Future studies will likely move beyond conventional transformations to uncover new reactivity patterns and functionalization methods.

Prospective research directions include:

Late-Stage Functionalization: Introducing chemical modifications at a late stage of a synthesis allows for the rapid creation of a diverse library of related compounds. For this molecule, this could involve regioselective C-H functionalization at other positions on the benzofuran (B130515) ring system. numberanalytics.com

Radical Reactions: The development of radical-based methods provides a powerful toolkit for creating previously inaccessible bonds. nih.gov For instance, a radical coupling process could be used to introduce heteroatomic functionalities at the 3-position of the benzofuran core. nih.gov

Photoredox and Electrosynthesis: These emerging techniques use light or electricity to drive chemical reactions, often under mild conditions. numberanalytics.comresearchgate.net They could be employed for unique C-C bond formations or functional group interconversions on the target molecule.

Tandem Reactions: Designing multi-step reactions that occur in a single pot, known as tandem or domino reactions, improves efficiency and reduces waste. A DMAP-mediated tandem cyclization has been reported for the synthesis of other complex benzofuran derivatives and could be adapted. mdpi.com

Integration of Machine Learning and Artificial Intelligence in Compound Design and Synthesis Prediction

The synergy between artificial intelligence (AI) and chemistry is set to accelerate the discovery and development of new molecules.

For this compound, AI and machine learning can be applied to:

Synthesis Prediction: AI algorithms can analyze vast reaction databases to propose the most efficient synthetic routes, saving significant time and resources in the lab.

Property Prediction: Quantitative Structure-Activity Relationship (QSAR) models can predict the biological activities and physicochemical properties of virtual derivatives. nih.gov This allows researchers to prioritize the synthesis of compounds with the highest potential. For example, 3D-QSAR analysis has been used to identify key structural features for the activity of other benzofuran-based inhibitors. nih.gov

Reaction Optimization: Machine learning models can analyze initial experimental data to suggest optimized reaction conditions (e.g., temperature, solvent, catalyst), accelerating the discovery of the most efficient protocols.

Drug Discovery: Computational tools like molecular docking can predict how well a molecule will bind to a biological target. nih.govnih.gov This has been successfully used to identify novel benzofuran-based enzyme inhibitors and GLP-1R agonists. nih.govmdpi.com

Table 2: Applications of AI/ML in this compound Research

Application AreaSpecific TaskExpected Outcome
Synthesis Design Retrosynthetic analysisIdentification of novel and efficient synthetic pathways.
Compound Screening Virtual screening, QSAR modeling nih.govPrioritization of derivatives with desired biological or material properties.
Process Optimization AI-guided experimentationRapid determination of optimal reaction conditions for synthesis.
Target Identification Molecular docking, binding energy calculations mdpi.comPrediction of potential biological targets and binding modes.

Interdisciplinary Research with Advanced Analytical Techniques

A comprehensive understanding of this compound requires a collaborative approach, integrating advanced analytical methods from various scientific disciplines. numberanalytics.com

Key analytical techniques and their applications include:

Spectroscopy and Spectrometry: While standard 1H-NMR, IR, and mass spectrometry are used for basic characterization cuestionesdefisioterapia.com, advanced techniques like 2D-NMR are crucial for unambiguously determining the structure of complex derivatives.

X-ray Crystallography: This technique provides the definitive three-dimensional structure of a molecule in the solid state, offering invaluable insights into its conformation and intermolecular interactions.

Biophysical Techniques: Methods such as Surface Plasmon Resonance (SPR) and Isothermal Titration Calorimetry (ITC) can quantify the binding affinity and thermodynamics of the compound's interaction with biological macromolecules, which is essential for drug development. ontosight.ai

Computational Chemistry: Molecular dynamics simulations and binding free energy calculations, such as MM-GBSA, can provide a detailed picture of how the molecule interacts with a target protein at an atomic level, complementing experimental data. mdpi.com

This interdisciplinary approach, combining the expertise of synthetic chemists, analysts, biologists, and computational scientists, will be vital to unlocking the full scientific potential of this compound and its future derivatives.

Q & A

Basic Research Questions

Q. What spectroscopic and crystallographic methods are recommended for confirming the structure of 7-Ethyl-1-benzofuran-2-carbaldehyde, and how can data discrepancies be resolved?

  • Answer : Use 1H/13C NMR to confirm the aldehyde proton (δ ~9.8–10.2 ppm) and ethyl group signals (δ ~1.2–1.4 ppm for CH3, δ ~2.5–3.0 ppm for CH2). Mass spectrometry (EI-MS) can validate the molecular ion peak (m/z ≈ 174.2). For crystallographic confirmation, employ X-ray diffraction with refinement via SHELXL to resolve anisotropic displacement parameters and ensure accurate bond-length/angle measurements . Discrepancies in NMR data may arise from solvent impurities or tautomerism; replicate experiments in deuterated solvents (e.g., CDCl3) and compare with computational predictions (DFT-based chemical shift calculations).

Q. What synthetic routes yield this compound with high purity, and what purification challenges arise?

  • Answer : Common routes include:

  • Friedel-Crafts acylation of benzofuran with ethyl chloroacetate, followed by oxidation (e.g., PCC in DCM) to the aldehyde.
  • Vilsmeier-Haack formylation of 7-ethylbenzofuran using POCl3 and DMF.
    • Purification : Use silica-gel chromatography with hexane/ethyl acetate (4:1) to separate aldehyde byproducts. Challenges include aldehyde oxidation during column runs; add 1% Et3N to neutralize acidic silica sites . Confirm purity via TLC (Rf ≈ 0.3–0.4 in hexane:EtOAc 7:3) and HPLC (C18 column, MeOH:H2O 70:30).

Q. How can researchers optimize reaction conditions for functionalizing the aldehyde group in this compound?

  • Answer : The aldehyde is prone to nucleophilic attack. For condensation reactions (e.g., hydrazone formation):

  • Use anhydrous conditions (dry DCM, molecular sieves) to prevent hydration.
  • Catalyze with acetic acid for imine formation (e.g., with aniline derivatives).
  • Monitor progress via FT-IR to track carbonyl (C=O, ~1700 cm⁻¹) disappearance .

Advanced Research Questions

Q. How can density functional theory (DFT) predict the reactivity and regioselectivity of this compound in electrophilic substitution reactions?

  • Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map electrostatic potential surfaces. The ethyl group acts as an electron-donating substituent, directing electrophiles (e.g., nitration) to the 5-position of the benzofuran ring. Compare HOMO/LUMO energies to assess nucleophilic/electrophilic sites. Validate predictions experimentally via regioselective nitration (HNO3/H2SO4) and LC-MS analysis of products .

Q. What methodological approaches resolve contradictions in reported biological activities of this compound derivatives?

  • Answer : Address variability via:

  • Dose-response assays (IC50/EC50 curves) to confirm potency thresholds.
  • Structural analogs : Synthesize and test derivatives (e.g., replacing ethyl with methyl) to isolate structure-activity relationships (SAR).
  • Statistical rigor : Apply ANOVA or Student’s t-test to replicate data across ≥3 independent experiments. Use molecular docking (AutoDock Vina) to compare binding affinities against reported targets (e.g., kinase enzymes) .

Q. How do crystal packing and intermolecular interactions influence the stability of this compound in solid-state studies?

  • Answer : Analyze single-crystal data (ORTEP-III visualization) to identify C-H···O hydrogen bonds between the aldehyde oxygen and adjacent ethyl groups. Calculate packing coefficients (PLATON) to assess density. Stability is enhanced in polymorphs with tighter packing (e.g., monoclinic vs. orthorhombic). Use DSC/TGA to correlate thermal stability with crystallographic data .

Data Analysis & Experimental Design

Q. What statistical methods are critical for analyzing dose-dependent effects in toxicity assays involving this compound?

  • Answer : Apply nonlinear regression (GraphPad Prism) to fit sigmoidal curves for LD50 determination. Use principal component analysis (PCA) to cluster toxicity profiles across cell lines. Include negative controls (DMSO vehicle) and normalize data to baseline viability (MTT assay) .

Q. How can researchers validate the formation of Schiff base derivatives from this compound using spectroscopic and chromatographic techniques?

  • Answer : Monitor imine formation via:

  • FT-IR : Loss of aldehyde C=O (~1700 cm⁻¹) and emergence of C=N (~1640 cm⁻¹).
  • LC-MS/MS : Detect [M+H]+ ions and fragment peaks (e.g., m/z corresponding to benzofuran cleavage).
  • X-ray crystallography (if crystalline): Resolve the Schiff base geometry (e.g., E/Z isomerism) .

Methodological Best Practices

  • Synthesis : Prioritize inert atmospheres (N2/Ar) for air-sensitive reactions.
  • Characterization : Cross-validate NMR assignments with 2D techniques (HSQC, HMBC).
  • Data Reporting : Adhere to CIF standards for crystallographic data and provide raw spectral files in supplementary materials .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.